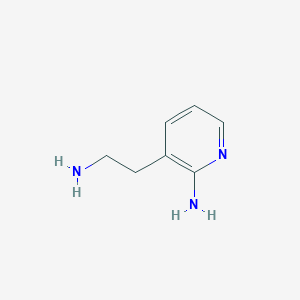

3-(2-Aminoethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3-4,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIGNQNVGDTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844503-06-6 | |

| Record name | 3-(2-aminoethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Pyridine Amine Scaffolds in Contemporary Chemical Systems

Pyridine-amine scaffolds are structural motifs of significant interest in contemporary chemistry, particularly in the fields of medicinal chemistry and materials science. The pyridine (B92270) ring, a nitrogen-containing heterocycle, imparts unique properties to molecules, including basicity, the ability to form hydrogen bonds, and specific solubility characteristics. arkat-usa.org When combined with one or more amine functional groups, the resulting pyridine-amine scaffold becomes a versatile building block for a diverse array of complex molecules. mdpi.com

These scaffolds are considered "privileged structures" in drug discovery, as they are found in numerous FDA-approved drugs and biologically active compounds. mdpi.com Their ability to interact with a wide range of biological targets, such as enzymes and receptors, makes them highly valuable. nih.gov The nitrogen atom in the pyridine ring and the amine substituents can act as hydrogen bond donors and acceptors, facilitating strong and specific binding to protein active sites. This has led to the development of pyridine-based drugs for a wide spectrum of diseases. mdpi.com Furthermore, the electronic properties of the pyridine ring can be readily tuned by the introduction of various substituents, allowing for the fine-tuning of a molecule's pharmacological profile.

Fundamental Significance of Aminopyridine Derivatives in Molecular Science

Retrosynthetic Analysis and Design of Strategic Precursors for this compound

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned.

A primary disconnection strategy involves severing the bond between the pyridine C3 carbon and the ethylamine (B1201723) side chain. This leads to a key intermediate, 2,3-diaminopyridine (B105623) , and a two-carbon electrophile bearing a masked or protected amine group, such as 2-bromoethylamine or N-(2-bromoethyl)phthalimide. The synthesis of the 2,3-diaminopyridine core itself is a critical step, often starting from readily available 2-aminopyridine (B139424) .

An alternative disconnection focuses on the functional group interconversion of the side chain. The aminoethyl group can be traced back to a precursor functional group like a cyanomethyl or nitroethyl group attached at the C3 position of a 2-aminopyridine ring. For instance, an intermediate such as (2-aminopyridin-3-yl)acetonitrile could be a viable precursor, where the nitrile is subsequently reduced to the primary amine.

A third approach involves disconnecting the C-N bonds of the amino groups on the pyridine ring. This suggests a precursor like a 2,3-dihalopyridine, which can undergo sequential nucleophilic aromatic substitution reactions. For example, starting with 2-chloro-3-nitropyridine , one could first introduce the aminoethyl side chain via a coupling reaction at the 3-position, followed by nucleophilic substitution of the chlorine at C2 with an amine source and subsequent reduction of the nitro group. This highlights the importance of regioselective functionalization of the pyridine scaffold.

Key strategic precursors identified through this analysis include:

2-Aminopyridine

2,3-Diaminopyridine

2-Amino-3-cyanopyridine (B104079)

2-Halopyridines (e.g., 2-chloro-3-nitropyridine)

Classical and Modern Synthetic Routes to this compound Architectures

Building upon the retrosynthetic analysis, various synthetic strategies can be employed to construct the target molecule and its analogues.

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This reaction can be performed in a one-pot procedure where the carbonyl compound, amine, and a selective reducing agent are combined. wikipedia.orgyoutube.com

For the synthesis of this compound, a hypothetical reductive amination could involve the reaction of a precursor like (2-amino-pyridin-3-yl)acetaldehyde with ammonia (B1221849). The intermediate imine formed would then be reduced to the primary amine of the ethylamine side chain. The selectivity of the reducing agent is crucial; it must reduce the imine in the presence of the aldehyde. Common reagents for this transformation are mild hydride agents that are more reactive towards protonated imines than carbonyls.

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | A classic reagent for reductive amination; selectively reduces imines over carbonyls under weakly acidic conditions. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, often used for a wide range of substrates. masterorganicchemistry.com |

| Pyridine-Borane Complex | A stable and selective reducing agent that can be used in methanolic solutions, often in the presence of molecular sieves to facilitate imine formation. sciencemadness.org |

| Catalytic Hydrogenation (H₂/Catalyst) | A "green" method using hydrogen gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, which are electron-deficient heterocycles. The reaction is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comquora.com This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.comyoutube.comquimicaorganica.org Attack at the 3-position does not allow for this stabilization, making substitution at this position much slower. quimicaorganica.org

This regioselectivity can be exploited in the synthesis of this compound. A plausible route would start with a pyridine ring already containing the aminoethyl side chain at the 3-position and a suitable leaving group, such as a halogen, at the 2-position. For example, reacting 3-(2-aminoethyl)-2-chloropyridine with an amine source like ammonia or a protected amine equivalent would install the C2-amino group. The reaction often requires elevated temperatures, but conditions can be improved with modern techniques.

| Substrate Example | Nucleophile | Conditions | Product Type |

| 2-Halopyridine | Amine | High temperature/pressure | 2-Aminopyridine derivative |

| 4-Halopyridine | Amine | High temperature/pressure | 4-Aminopyridine derivative |

| 3-Bromopyridine | Cysteamine | Microwave, 160°C, Ethanol (B145695) | 3-(2-Aminoethylsulfanyl)pyridine tandfonline.com |

Complex molecules are often built through multi-step sequences starting from simple, commercially available building blocks. 2-Aminopyridine is a common starting material for such syntheses. A well-established route to the 2,3-diaminopyridine core involves a four-step sequence starting from 2-aminopyridine: orgsyn.org

Bromination: Reaction with bromine in acetic acid to produce 2-amino-5-bromopyridine . orgsyn.org

Nitration: Introduction of a nitro group at the 3-position using nitric and sulfuric acids to yield 2-amino-5-bromo-3-nitropyridine . orgsyn.org

Reduction: Reduction of the nitro group to an amine using reduced iron in ethanol/water to give 2,3-diamino-5-bromopyridine . orgsyn.org

Debromination: Catalytic hydrogenation using a palladium catalyst to remove the bromine atom, affording 2,3-diaminopyridine . orgsyn.org

Once the 2,3-diaminopyridine scaffold is obtained, the aminoethyl side chain can be introduced at the 3-position through various methods, such as alkylation or coupling reactions, although regioselectivity between the two amino groups would need to be controlled, likely through the use of protecting groups.

Another multi-step approach involves the Michael addition of 2-aminopyridine to ethyl acrylate , catalyzed by an acid like acetic acid. patsnap.comgoogle.com This forms ethyl 3-(pyridin-2-ylamino)propionate . patsnap.com This intermediate could then be further functionalized. For example, nitration at the 3-position, followed by reduction of the nitro group and reduction of the ester to an alcohol, which is then converted to the desired amine, would constitute a plausible, albeit lengthy, pathway.

Annulation and cyclocondensation reactions build the heterocyclic ring from acyclic or simpler cyclic precursors. These methods are particularly useful for creating highly substituted pyridine derivatives that may be difficult to access through functionalization of a pre-existing pyridine ring.

Various strategies exist for pyridine synthesis. The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized. nih.gov More modern approaches involve metal-catalyzed reactions. For example, rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes can afford highly substituted pyridines. organic-chemistry.org

Tandem annulation reactions of 1,3-enynes are also a powerful tool for constructing functionalized pyridines. nih.gov For instance, the silver-mediated intramolecular annulation of 2-en-4-ynyl azides can produce 3,6-disubstituted pyridines. nih.gov While not direct routes to the target molecule, these methods are invaluable for synthesizing related structural motifs and libraries of pyridine diamine derivatives for further investigation. nih.gov

Development of Novel and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reactions. This includes the use of greener solvents, catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions.

A significant advancement in nucleophilic substitution on halopyridines is the use of microwave-assisted heating. tandfonline.com This technique dramatically reduces reaction times compared to conventional heating. For example, the synthesis of 3-(2-aminoethylsulfanyl)pyridine from 3-bromopyridine and cysteamine in ethanol under microwave irradiation achieves a 95% isolated yield in just 38 minutes, whereas conventional heating gives low conversion even after extended periods. tandfonline.com Using ethanol as both a solvent and reagent in such reactions represents a greener alternative to more hazardous organic solvents. tandfonline.com

One-pot multi-component reactions (MCRs) are another hallmark of green chemistry, as they reduce waste and improve efficiency by combining several steps without isolating intermediates. The development of MCRs for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which are related bicyclic structures, from 2-aminopyridine, an aldehyde, and an isocyanide showcases the power of this approach to rapidly build molecular complexity. researchgate.net Applying similar principles to the synthesis of this compound could lead to more streamlined and sustainable production methods.

Catalytic Synthesis of this compound Analogues

The synthesis of analogues of this compound frequently employs catalytic methods to achieve efficient and selective bond formation. Transition metal catalysts, particularly palladium, are widely used in cross-coupling reactions to construct functionalized pyridine rings. ijarsct.co.in For instance, the Buchwald-Hartwig amination has been successfully applied to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. mdpi.com

Another approach involves the direct, single-step synthesis of related compounds like 3-(pyridin-2-ylamino) ethyl propionate. This has been achieved by reacting 2-aminopyridine with ethyl acrylate using catalysts such as trifluoromethanesulfonic acid or Brønsted acids loaded onto supports like silica (B1680970) gel. google.comgoogle.compatsnap.com These methods offer simpler preparation processes and potentially lower production costs compared to multi-step syntheses. google.com One traditional multi-step method involves the Pd/C catalytic hydrogenation of a pyridine N-oxide intermediate, which results in a total yield of 52% over several steps. google.comgoogle.com In contrast, a direct reaction between 2-aminopyridine and ethyl acrylate at 100°C without a catalyst yielded only about 30% of the desired product. google.com

The development of novel catalytic systems remains a key focus. For example, hybrid materials composed of tris(2-aminoethyl)amine (B1216632) (TAEA) anchored on metal oxides like MgO, Al2O3, and Nb2O5 have been explored for their catalytic activity in reactions such as the Knoevenagel condensation. nih.gov Such catalyst design demonstrates the ongoing effort to create more efficient and selective synthetic routes.

| Method | Reactants | Catalyst | Key Features | Reported Yield |

|---|---|---|---|---|

| Multi-step Synthesis with Hydrogenation | 2-chloropyridine (B119429) N-oxide, β-alanine ethyl ester | Pd/C | Multi-step process; involves N-oxide intermediate | 52% (overall) google.comgoogle.com |

| Direct Single-Step Synthesis | 2-aminopyridine, ethyl acrylate | Trifluoromethanesulfonic acid | One-step reaction; simpler process | Not specified |

| Direct Single-Step Synthesis | 2-aminopyridine, ethyl acrylate | Silica gel-loaded Brønsted acid | Catalyst supported on solid material | Not specified |

| Thermal Reaction (Uncatalyzed) | 2-aminopyridine, ethyl acrylate | None | Direct reaction under reflux | ~30% google.com |

Sustainable Methodologies for Aminoethylpyridine Construction

In line with the principles of green chemistry, sustainable methods for synthesizing pyridine derivatives are increasingly being developed to minimize environmental impact. ijarsct.co.in These approaches focus on reducing waste, using safer solvents, and improving energy efficiency. rasayanjournal.co.inmdpi.com Key strategies include microwave-assisted synthesis, solvent-free reactions, and multicomponent reactions (MCRs). rasayanjournal.co.innih.gov

Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool, offering advantages such as significantly shorter reaction times, higher yields, and the generation of purer products compared to conventional heating methods. ijarsct.co.inmdpi.comnih.gov For example, a one-pot, four-component reaction to synthesize novel pyridine derivatives under microwave irradiation was completed in 2-7 minutes with yields of 82-94%, whereas the same reaction using conventional heating took 6-9 hours and resulted in lower yields (71-84%). nih.gov

Solvent-free reactions represent another important green approach, offering clean reactions and simple product separation. rasayanjournal.co.in Mechanochemical methods, such as ball milling, can facilitate reactions between solid reactants in the absence of a solvent. rasayanjournal.co.in The use of biocatalysts and enzyme-mediated reactions is also a promising green alternative, leveraging the high selectivity and mild reaction conditions of biological systems. ijarsct.co.in These sustainable practices, while often demonstrated for general pyridine synthesis, provide a framework for developing more environmentally friendly routes to aminoethylpyridine compounds. mdpi.commdpi.com

| Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. nih.gov | Faster reaction rates, higher yields, reduced by-products. ijarsct.co.inrasayanjournal.co.innih.gov |

| Solvent-Free Reactions | Reactions are conducted without a solvent, sometimes using mechanochemistry (e.g., grinding). rasayanjournal.co.inmdpi.com | Reduces waste, simplifies purification, eco-friendly. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product. rasayanjournal.co.in | High atom economy, reduced reaction times, increased efficiency. nih.gov |

| Biocatalysis | Employs enzymes as catalysts for chemical transformations. ijarsct.co.in | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in |

Advanced Purification and Isolation Techniques for Research-Grade Compounds

Obtaining high-purity compounds is essential for research applications. The purification of aminopyridine derivatives often involves a combination of extraction and chromatographic techniques. orgsyn.org

Chromatography is a cornerstone of purification in chemical research. High-Performance Liquid Chromatography (HPLC) is widely used for its efficiency in separating complex mixtures, enabling both the isolation and quantification of target compounds. For preparative-scale purification, flash chromatography using silica gel is a common and effective method. mdpi.com

More advanced techniques like Supercritical Fluid Chromatography (SFC) are gaining traction, particularly for chiral separations and the purification of lipophilic compounds. SFC uses supercritical fluids, such as CO2, as the mobile phase, which can lead to faster analysis times and reduced consumption of organic solvents.

Solid-Phase Extraction (SPE) is another valuable technique, often used for sample cleanup and pre-concentration before final analysis or purification. It utilizes a variety of sorbent materials to selectively retain either the target compound or impurities.

Beyond chromatography, traditional methods like crystallization remain crucial for obtaining highly pure, solid compounds. The process often involves dissolving the crude product in a suitable solvent system, followed by cooling to induce crystallization. For example, crude 3-aminopyridine can be purified by dissolving it in a benzene-ligroin mixture, treating it with activated carbon (Norit) and sodium hydrosulfite to remove colored impurities, and then allowing it to crystallize upon cooling. orgsyn.org This is often preceded by liquid-liquid extraction to isolate the crude product from the reaction mixture. orgsyn.org

In-depth Analysis Reveals Scarcity of Research on this compound Metal Complexes

Following an extensive search of scientific literature and chemical databases, it has become evident that there is a significant lack of published research specifically detailing the coordination chemistry and metal complexation of the compound This compound . While the broader class of aminopyridine ligands and their isomers have been subjects of chemical investigation, data focusing exclusively on the synthesis, characterization, and structural elucidation of metal complexes involving this particular ligand are not available in the public domain.

The user's request for a detailed article is structured around specific aspects of the coordination chemistry of this compound, including its ligand design principles, coordination modes, and the synthesis and structure of its metal complexes with transition metals, main group metals, and lanthanides/actinides.

Despite comprehensive searches for the compound and its potential synonyms, such as "3-(2-aminoethyl)-2-pyridinamine," no specific studies, data tables, or detailed research findings corresponding to the requested outline could be located. The available literature extensively covers related but structurally distinct isomers, including:

2-(2-Aminoethyl)pyridine: A well-studied ligand where the ethylamine group is at the 2-position.

3-(2-Aminoethyl)pyridine: An isomer with the ethylamine group at the 3-position, for which some data exists.

2-Aminopyridine and 3-Aminopyridine: Simpler parent ligands whose coordination behavior is well-documented but differs significantly due to the absence of the chelating ethylamine side chain.

The precise positioning of the amino group on the pyridine ring (at position 2) and the aminoethyl side chain (at position 3) is critical, as it defines the potential denticity and the size of the chelate rings that can be formed upon coordination with a metal ion. This specific arrangement would likely lead to unique coordination behavior, stability constants, and complex geometries. However, without experimental data from peer-reviewed sources, any discussion on these properties would be purely speculative.

Given the strict requirement to focus solely on this compound and not introduce information from other compounds, it is not possible to generate the requested scientific article. The foundational research required to populate the outlined sections—such as detailed synthetic procedures for its metal complexes, characterization data (e.g., spectroscopic and magnetic properties), and single-crystal X-ray diffraction structures—does not appear to have been published.

Therefore, the creation of a scientifically accurate and informative article as per the provided outline cannot be fulfilled at this time. Further experimental research would be necessary to generate the data required for such a review.

Research on the Chemical Compound “this compound” Remains Elusive

Despite a comprehensive search of available scientific literature, detailed information regarding the coordination chemistry and metal complexation of the specific chemical compound this compound is not presently available in the public domain.

Extensive database searches for this particular ligand and its metal complexes have yielded no specific results for the requested analytical and reactivity data. This includes a lack of published X-ray crystallography studies, advanced NMR spectroscopic analyses, and mass spectrometry data for its coordination compounds. Consequently, information regarding the coordination geometries, complex structures and dynamics, and composition of any metal complexes involving this ligand remains uncharacterized in accessible literature.

Similarly, studies detailing the reactivity and stability of metal complexes with this compound, such as ligand exchange kinetics and thermodynamics, or the redox behavior of such systems, are not found in the surveyed scientific papers and databases.

While general information exists for related pyridine-containing ligands and their metal complexes, the strict focus on "this compound" as per the user's request prevents the inclusion of data from analogous compounds. The scientific community has explored the coordination chemistry of a vast array of pyridine derivatives, but it appears that this specific compound has not yet been a subject of detailed investigation in published research.

Therefore, the generation of a scientifically accurate article based on the provided outline is not possible at this time due to the absence of foundational research data for this compound.

Applications of 3 2 Aminoethyl Pyridin 2 Amine and Its Complexes in Catalysis and Advanced Materials

Catalytic Roles of 3-(2-Aminoethyl)pyridin-2-amine Metal Complexes

Metal complexes incorporating the this compound ligand have demonstrated utility in a range of catalytic transformations. The ligand's structure allows for the fine-tuning of the electronic and steric properties of the metal center, influencing catalytic activity and selectivity.

Homogeneous Catalysis Research

In homogeneous catalysis, where the catalyst and reactants are in the same phase, complexes of this compound have been investigated for their efficacy in various organic reactions.

Iron(II) complexes featuring pyridine-substituted thiosemicarbazone ligands have been shown to be active catalysts for the oxidation of thioanisole (B89551) and styrene (B11656) using hydrogen peroxide as the oxidant. rsc.org The reaction with H2O2 generates reactive iron-oxo species that are capable of transferring an oxygen atom to the substrate. rsc.org These complexes facilitate the selective oxidation of thioanisole to its sulfoxide (B87167) and the oxidation of styrene primarily to benzaldehyde. rsc.org The catalytic activity is attributed to the formation of species where oxygen atoms have been added to the complex. rsc.org

Table 1: Catalytic Oxidation using Amino-Pyridine Metal Complexes

| Catalyst System | Substrate | Oxidant | Product(s) | Key Findings |

| [FeII(TSC)2] complexes | Thioanisole | H2O2 | Thioanisole sulfoxide | The free thiosemicarbazone ligands also catalyze this reaction. rsc.org |

| [FeII(TSC)2] complexes | Styrene | H2O2 | Benzaldehyde | The free ligands are ineffective for this transformation. rsc.org |

The reduction of azides to primary amines is a fundamental transformation in organic synthesis. thieme-connect.deorganic-chemistry.org Catalytic hydrogenation over transition metal catalysts like palladium, platinum, or nickel is a common method for this conversion. thieme-connect.deyoutube.com While not specific to this compound, the general principles of catalytic hydrogenation are relevant to its potential applications. For instance, an iron(0) complex containing 2-aminoethyl-pyridine, Fe(0)(dipyridine)(2-aminoethyl-pyridine), has been synthesized and shown to act as a hydrogenation catalyst, although it has a short lifetime. researchgate.net This complex reacts with hydrogen, leading to the cleavage of the C-C bond in the aminoethyl arm. researchgate.net

The selective hydrogenation of pyridines containing other reducible groups can be challenging due to strong coordination of the nitrogen to the metal catalyst. researchgate.net However, rhodium oxide has been used as a catalyst for the hydrogenation of amine-functionalized pyridines under mild conditions. researchgate.net

Amino-pyridine based ligands are widely used in base metal catalysis. nsf.govumn.edu Iron(II) complexes with amino-pyridine ligands have been successfully employed as catalysts for Atom Transfer Radical Polymerization (ATRP) of styrene. nsf.govumn.edu The electronic and steric properties of the ligand, such as the substituent on the amino carbon, can influence the catalytic activity. For instance, a bulkier t-butyl substituent was found to increase the rate of polymerization compared to an ethyl group. nsf.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-nitrogen bonds. researchgate.net While research directly involving this compound in this context is not specified in the provided results, related studies on 3-halo-2-aminopyridines demonstrate the feasibility of coupling primary and secondary amines to the pyridine (B92270) ring. researchgate.net

Table 2: Polymerization Catalysis with Amino-Pyridine Iron(II) Complexes

| Catalyst | Monomer | Polymerization Method | Key Findings |

| [2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2)2 (R = t-butyl or ethyl) | Styrene | ATRP | The complex with the t-butyl group showed higher activity. nsf.govumn.edu |

Heterogeneous Catalysis and Immobilized Systems

Immobilizing homogeneous catalysts onto solid supports offers advantages in terms of catalyst separation and recycling. nih.gov Primary amines can be anchored to polystyrene-based supports to create heterogeneous catalysts. nih.gov These immobilized catalysts have been successfully used in asymmetric reactions, such as the nsf.gov-Wittig rearrangement, demonstrating good reactivity and enantioselectivity. nih.gov The reusability of these catalysts can be improved by end-capping unreacted active sites on the resin support. nih.gov

The Knoevenagel condensation, a key reaction for forming carbon-carbon bonds, can be catalyzed by amines. mdpi.com While tris(2-aminoethyl)amine (B1216632) has been studied as a modifier for solid supports like metal oxides (MgO, Al2O3, Nb2O5) to enhance catalytic activity, the direct use of this compound in such heterogeneous systems is an area for potential exploration. mdpi.com

Application in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry. The 3-aminopyridine (B143674) moiety, present in the target compound, is known to participate in the formation of supramolecular structures through hydrogen bonding via its NH2 group and π-π stacking interactions of the pyridine rings. elsevierpure.com

Metal complexes containing 3-aminopyridine can form polymeric chains where the ligand bridges metal centers. elsevierpure.com This self-assembly process is crucial for the development of new materials with specific structural and functional properties. The study of the self-assembly of aromatic amino acids has shown they can form fibril-like aggregates, a process driven by non-covalent interactions. rsc.org While this research does not directly involve this compound, it highlights the principles of self-assembly that would be relevant to this molecule due to its aromatic and amino functionalities.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no specific information in the available scientific literature detailing the use of this compound as a ligand for the synthesis of Metal-Organic Frameworks or coordination polymers. Research in this area often focuses on pyridine-based ligands with different substitution patterns. The bifunctional nature of this compound, with its pyridinic nitrogen and two amino groups, theoretically makes it a candidate for forming coordination networks. However, specific studies realizing or characterizing such structures are not found.

Hydrogen-Bonded Architectures and Co-Crystals

Similarly, a detailed investigation of the literature did not yield specific studies on the hydrogen-bonded architectures or the formation of co-crystals involving this compound. The presence of multiple hydrogen bond donors (the amino groups) and acceptors (the pyridine and amino nitrogens) suggests a high potential for forming complex supramolecular structures. However, dedicated crystallographic or spectroscopic studies on these aspects of this specific compound are not publicly documented.

Molecular Recognition-Induced Liquid Crystalline Systems

Advanced Materials Research and Photophysical Properties

While there is broad research into the photophysical properties of pyridine derivatives, specific data for this compound is lacking.

Precursors for Functional Polymers and Hybrid Materials

There are no available studies that specifically describe the use of this compound as a monomer or precursor for the synthesis of functional polymers or hybrid materials. The dual amino functionality could theoretically allow for its incorporation into polymer backbones, for instance, in the formation of polyamides or polyimines, but such research has not been published.

Optoelectronic Properties in Coordination Compounds and Perovskites

While research on the optoelectronic properties of coordination compounds and perovskites often involves organic cations derived from pyridine, there are no specific studies focusing on complexes or perovskites incorporating the this compound cation. For instance, the related compound 2-(2-Aminoethyl)pyridine has been investigated in the context of lead iodide hybrids, where it can influence the structural and electronic properties of the resulting materials. acs.org However, this information cannot be directly extrapolated to the requested compound due to the different positioning of the functional groups, which would significantly alter its coordination and packing behavior.

Computational and Theoretical Investigations of 3 2 Aminoethyl Pyridin 2 Amine

Electronic Structure and Molecular Conformation Studies

Theoretical studies focusing on the electronic structure and molecular conformation of pyridine (B92270) derivatives offer a microscopic understanding of their properties. Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in this regard.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of molecules. niscair.res.in DFT methods, particularly hybrid functionals like B3LYP, are frequently used to achieve a balance between accuracy and computational cost, making them suitable for studying medium to large-sized molecules. niscair.res.in For pyridine derivatives, DFT calculations are employed to optimize molecular geometries, predict vibrational spectra, and analyze electronic properties. niscair.res.inajrcps.com

For instance, studies on related pyridine compounds have utilized the B3LYP/6-31G(d) level of theory to optimize geometry and calculate properties like bond dissociation energies (BDEs). In one study, weak C-N bonds in the ethylamine (B1201723) chain were identified with a BDE of approximately 65 kcal/mol, suggesting susceptibility to cleavage at temperatures above 150°C. These computational predictions often correlate well with experimental data, such as that from Thermogravimetric Analysis (TGA).

The choice of basis set, such as 6-31G(d,p), is crucial for obtaining accurate results. niscair.res.in The Gaussian 09 software package is a commonly used platform for performing these DFT calculations. niscair.res.in

Ab Initio Methods for Electronic Property Prediction

Ab initio quantum chemistry methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods, such as Hartree-Fock and post-Hartree-Fock techniques, provide a rigorous approach to predicting electronic properties like electron densities, energies, and molecular structures. wikipedia.org While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties.

For pyridine derivatives, ab initio calculations can be used to obtain optimized geometries and to corroborate findings from DFT studies. ajrcps.com These methods are essential for a fundamental understanding of the electronic behavior of these molecules.

HOMO-LUMO Energy Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. dergipark.org.trscirp.org A smaller energy gap suggests higher reactivity and the potential for charge transfer within the molecule. ajrcps.comdergipark.org.trscirp.org

For pyridine derivatives, HOMO-LUMO analysis reveals insights into their electronic transitions and charge transfer characteristics. ajrcps.com For example, in a study of 4-(1-aminoethyl)pyridine, the HOMO-LUMO energy gap was calculated to be around 6.08 eV using the B3LYP method, indicating that charge transfer can occur within the molecule. dergipark.org.tr The distribution of HOMO and LUMO orbitals across the molecule can indicate the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

| Parameter | B3LYP/6-311+G(d,p) | B3PW91/6-311+G(d,p) |

|---|---|---|

| EHOMO (eV) | -7.05 | -7.03 |

| ELUMO (eV) | -0.97 | -0.94 |

| Energy Gap (ΔE) (eV) | 6.08 | 6.09 |

Reaction Mechanism Elucidation

Computational methods are also invaluable for elucidating the mechanisms of chemical reactions involving 3-(2-Aminoethyl)pyridin-2-amine and its analogs.

Transition State Analysis for Synthetic Pathways

Understanding the synthetic pathways for pyridine derivatives can be enhanced through transition state analysis. Computational modeling can identify the transition state structures and calculate the activation energies for various reaction steps. This information is crucial for optimizing reaction conditions and improving yields.

For example, the synthesis of 2-aminopyridine (B139424) derivatives can proceed through multicomponent reactions. nih.gov Proposed mechanisms often involve intermediates that can be studied computationally to understand the reaction progress. nih.gov For instance, the reaction might proceed via a Knoevenagel condensation followed by cyclization and aromatization. nih.gov Similarly, the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines involves key steps like nucleophilic substitution and intramolecular cyclization, the energetics of which can be modeled. rsc.org

Catalytic Cycle Simulations of Metal Complexes

Metal complexes of aminopyridine ligands have shown significant catalytic activity in various reactions, including atom transfer radical polymerization (ATRP). nsf.govumn.edu Computational simulations of the catalytic cycles of these complexes can provide detailed insights into the reaction mechanism and the factors influencing catalyst performance. nsf.gov

For instance, DFT calculations at the M06-L level of theory have been used to explore the energetics of the ATRP and competing catalytic chain transfer (CCT) equilibria for iron(II) complexes of aminopyridine ligands. nsf.govumn.edu These studies can help in the rational design of more efficient catalysts by understanding how modifications to the ligand structure, such as the introduction of sterically demanding or electron-donating groups, affect the catalytic activity. nsf.govumn.edu The simulations can reveal the preferred spin state of the metal center and the geometry of the active catalytic species. nsf.gov

Ligand Binding Affinity and Intermolecular Interaction Modeling

The potential of this compound as a ligand in various chemical and biological systems is a key area of interest for computational investigation. Its binding affinity is dictated by a complex interplay of intermolecular forces.

Non-Covalent Interactions and Hydrogen Bonding

Non-covalent interactions are fundamental to understanding the behavior of this compound in molecular recognition and self-assembly processes. mdpi.comnih.govmdpi.com These interactions, although weaker than covalent bonds, collectively contribute significantly to the stability of molecular complexes.

The structure of this compound, featuring a pyridine ring, an amino group on the ring, and an aminoethyl side chain, provides multiple sites for hydrogen bonding. The nitrogen atoms of the pyridine ring and the two amino groups can act as hydrogen bond acceptors, while the hydrogen atoms of the amino groups can act as hydrogen bond donors. chemrevlett.comconicet.gov.ar Computational methods like Density Functional Theory (DFT) are instrumental in predicting the strength and geometry of these hydrogen bonds. chemrevlett.comconicet.gov.ar For instance, studies on similar aminopyridine systems have shown that the formation of intermolecular hydrogen bonds, such as N-H···N, significantly influences their solid-state structures and properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool to visualize the charge distribution on the surface of a molecule and predict its reactivity. The MEP map illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the amino groups due to the presence of lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, making them sites for nucleophilic attack. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including potential binding partners or solvents.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on DFT, are widely used to predict and interpret the spectroscopic properties of molecules. These predictions are invaluable for confirming the structure of a synthesized compound and understanding its electronic and vibrational characteristics.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govgithub.comresearchgate.netnih.gov These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

The predicted chemical shifts would be influenced by the electronic environment of each atom. For instance, the protons on the pyridine ring would have distinct chemical shifts depending on their position relative to the nitrogen atom and the aminoethyl and amino substituents. The protons of the ethyl chain and the amino groups would also have characteristic shifts. Comparing the predicted NMR spectrum with an experimentally obtained one is a robust method for structural verification.

Table 1: Predicted ¹H NMR Chemical Shifts for a Representative Aminopyridine Derivative

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-3 | 7.2 - 7.5 |

| Pyridine H-4 | 6.5 - 6.8 |

| Pyridine H-5 | 7.8 - 8.1 |

| Pyridine H-6 | 8.2 - 8.5 |

| -CH₂- (adjacent to pyridine) | 2.8 - 3.1 |

| -CH₂- (adjacent to NH₂) | 3.2 - 3.5 |

| -NH₂ (ring) | 4.5 - 5.5 |

| -NH₂ (side chain) | 1.5 - 2.5 |

Note: This table is illustrative and based on general knowledge of aminopyridine derivatives. Actual predicted values for this compound would require specific DFT calculations.

Vibrational Frequency Analysis (IR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. osti.govchemrxiv.orgresearchgate.netarxiv.org

For this compound, the simulated IR and Raman spectra would show characteristic peaks for the various functional groups. Key vibrational modes would include:

N-H stretching vibrations from the two amino groups, typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations from the pyridine ring and the ethyl group, usually around 2800-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, expected in the 1400-1600 cm⁻¹ region.

N-H bending vibrations (scissoring) around 1600 cm⁻¹.

C-N stretching vibrations for both the amino group on the ring and the aminoethyl side chain.

Analysis of these predicted vibrational frequencies aids in the assignment of experimental IR and Raman spectra, providing further confirmation of the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Aminopyridine Structure

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 |

| Pyridine Ring | C=C/C=N Stretch | 1400 - 1600 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

Note: This table provides general frequency ranges and specific predictions for this compound would necessitate dedicated computational analysis.

Role of 3 2 Aminoethyl Pyridin 2 Amine As an Organic Building Block in Complex Molecule Synthesis

Scaffold for Heterocyclic Synthesis and Annulation Reactions

The bifunctional nature of 3-(2-Aminoethyl)pyridin-2-amine, possessing two distinct amino groups, renders it an ideal scaffold for the synthesis of fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing pyridine (B92270) core.

Formation of Fused Pyridine Systems (e.g., Imidazopyridines, Azabenzimidazoles)

The vicinal arrangement of the 2-amino group and the ring nitrogen in the pyridine core of this compound is particularly well-suited for the construction of imidazopyridines. rsc.org Imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds, can be synthesized through the reaction of 2-aminopyridine (B139424) derivatives with α-haloketones. rsc.org The pyridine nitrogen acts as a nucleophile, displacing the halide, followed by cyclization involving the amino group to form the imidazole (B134444) ring. This synthetic strategy highlights the utility of the 2-aminopyridine moiety within the parent molecule as a key reactive component for building fused bicyclic systems. rsc.org

Similarly, the diamine functionality can be exploited to create azabenzimidazoles. The synthesis of these structures often involves the reaction of a 2,3-diaminopyridine (B105623) derivative with an appropriate cyclizing agent. While direct examples using this compound were not found, the general principle of using 2,3-diaminopyridines as precursors for such fused systems is well-established. orgsyn.org

Table 1: Examples of Fused Pyridine Systems from 2-Aminopyridine Derivatives

| Precursor | Reagent | Fused System | Reference |

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | rsc.org |

| 2-Amino-3-nitropyridine | Reducing Agent | 2,3-Diaminopyridine (precursor to azabenzimidazoles) | orgsyn.org |

Cyclocondensation Reactions with Carbonyl Compounds

The amino groups of this compound can readily undergo cyclocondensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form a diverse range of heterocyclic structures. nih.govlibretexts.org This type of reaction typically involves the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final heterocyclic product. libretexts.org

For instance, the reaction of aminopyrazoles with pyruvic acid and aromatic aldehydes leads to the formation of pyrazolopyridines. researchgate.net This demonstrates the general principle of using an amino-substituted heteroaromatic compound in a multi-component reaction with carbonyl compounds to construct fused ring systems. The primary amino group on the pyridine ring and the amino group on the ethyl side chain of this compound offer two potential sites for such cyclocondensation reactions, allowing for the synthesis of different isomeric products depending on the reaction conditions.

Precursor to Advanced Organic Compounds and Polydentate Ligands

Beyond its use in forming fused rings, this compound serves as a valuable precursor for the synthesis of more complex acyclic and macrocyclic structures, including polydentate ligands and functionalized polymers.

Synthesis of Pyridine-Amine Containing Dyads and Polymers

The presence of multiple nitrogen atoms makes this compound an excellent monomer for the synthesis of polymers and oligomers containing pyridine-amine repeating units. researchgate.net These materials are of interest for their potential applications in materials science and coordination chemistry. For example, new polyimides with desirable properties such as flexibility, processability, and thermal stability have been synthesized from diamines containing pyridine units. researchgate.net The synthesis often involves the reaction of the diamine with a dianhydride to form a poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final polyimide.

The synthesis of polydentate ligands, which are molecules that can bind to a central metal atom at multiple points, is another important application. unam.mxresearchgate.net The nitrogen atoms in the pyridine ring and the amino groups of this compound can all act as donor atoms for metal coordination. By reacting this compound with other molecules containing coordinating groups, it is possible to construct ligands with a variety of denticities and coordination geometries. These ligands are crucial in the development of new catalysts and functional inorganic materials. unam.mxresearchgate.net

Table 2: Applications as a Precursor

| Product Type | Synthetic Approach | Potential Application | Reference |

| Polyimides | Polycondensation with dianhydrides | High-performance materials | researchgate.net |

| Polydentate Ligands | Coupling with other coordinating molecules | Catalysis, coordination chemistry | unam.mxresearchgate.net |

Functionalization of the Pyridine Ring and Aminoethyl Side Chain

The reactivity of both the pyridine ring and the aminoethyl side chain allows for further functionalization of this compound to create a wide array of derivatives with tailored properties. rsc.orgbeilstein-journals.org The pyridine ring, being electron-deficient, is susceptible to nucleophilic substitution reactions, although direct C-H functionalization is also an area of active research to create more sustainable synthetic routes. rsc.org

The amino groups on both the ring and the side chain can be readily modified. nih.gov For example, they can be acylated, alkylated, or used in the formation of imines and amides. libretexts.org This versatility allows for the attachment of various functional groups, which can be used to modulate the electronic properties, solubility, and biological activity of the resulting molecules. The ability to selectively functionalize different parts of the molecule is a key advantage in the design of new compounds for specific applications, such as the development of new therapeutic agents or specialized materials. nih.govnih.gov

Advanced Analytical Techniques for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopy is a cornerstone of chemical analysis, offering profound insights into molecular structure. For a compound with multiple functional groups and potential tautomeric forms like 3-(2-Aminoethyl)pyridin-2-amine, advanced spectroscopic methods are essential.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the calculation of a unique molecular formula.

For This compound , with a molecular formula of C₇H₁₁N₃, the theoretical monoisotopic mass can be calculated with high accuracy. This exact mass measurement is fundamental for distinguishing it from other isomeric compounds or impurities.

Table 1: Theoretical Mass Data for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃ |

| Monoisotopic Mass | 137.09530 Da |

| Nominal Mass | 137 Da |

Furthermore, HRMS enables the analysis of the compound's isotopic pattern. The relative abundance of isotopes such as ¹³C, ¹⁵N, and ²H can be measured. Studies on related aminopyridine derivatives have shown that the isotopic abundance ratios (e.g., (PM+1)/PM) can be precisely determined, providing an additional layer of confirmation for the compound's identity. scispace.com Any deviation from the theoretically predicted isotopic distribution could indicate the presence of impurities or unexpected isotopic enrichment. scispace.com

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR techniques are required for the complete and unambiguous assignment of all proton and carbon signals in a molecule as complex as this compound. youtube.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, COSY would reveal correlations between the adjacent methylene (B1212753) protons of the ethyl group (-CH₂-CH₂-) and between the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning which proton signal corresponds to which carbon signal. For instance, the protons of the two distinct methylene groups would each show a cross-peak to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is particularly powerful for establishing the connectivity between different parts of the molecule. For example, HMBC would show correlations from the methylene protons adjacent to the pyridine ring to the ring carbons (C2, C3, C4), confirming the position of the aminoethyl substituent. It would also show correlations from the amino protons to adjacent carbons, helping to place the amino groups correctly on the ring. plos.org

Table 2: Predicted 2D NMR Correlations for this compound

| Experiment | Expected Key Correlations | Structural Information Provided |

|---|---|---|

| COSY | H4 ↔ H5; H5 ↔ H6; Hα ↔ Hβ | Connectivity of aromatic protons; connectivity within the ethyl chain. |

| HSQC | H4 ↔ C4; H5 ↔ C5; H6 ↔ C6; Hα ↔ Cα; Hβ ↔ Cβ | Direct C-H bond assignments for all protonated carbons. |

| HMBC | Hα ↔ C3, C2; H6 ↔ C2, C4; Hβ ↔ Cα | Confirms attachment of ethyl group at C3; confirms relative positions of ring substituents. |

Studies on structurally similar substituted pyridines have demonstrated the power of these techniques in differentiating isomers and confirming protonation sites, which is also relevant for understanding the behavior of this compound in different chemical environments. plos.orgnih.gov

Vibrational spectroscopy probes the bonding structure of a molecule by measuring the vibrations of its chemical bonds.

FT-IR and FT-Raman: Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques that provide a molecular fingerprint. nih.govnih.gov For this compound, key vibrational modes would include N-H stretching of the primary amine groups, C-H stretching of the alkyl chain and aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and N-H bending vibrations. researchgate.net Comparing experimental spectra to those calculated using Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Aminopyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretching (Amine) | 3300 - 3500 | FT-IR, Raman |

| C-H Stretching (Aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H Stretching (Aliphatic) | 2850 - 2960 | FT-IR, Raman |

| C=C / C=N Ring Stretching | 1400 - 1650 | FT-IR, Raman |

| N-H Bending (Amine) | 1550 - 1650 | FT-IR |

| C-N Stretching | 1250 - 1350 | FT-IR, Raman |

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal by factors of 10¹⁰ to 10¹¹ for molecules adsorbed on nanostructured metal surfaces (e.g., silver or gold). wikipedia.org The mechanism involves both electromagnetic enhancement from surface plasmons and chemical enhancement from charge-transfer interactions. nih.gov While SERS has not been specifically reported for this compound, extensive studies on pyridine itself show that ring-breathing modes and other vibrations are significantly enhanced upon adsorption. uw.edu.pldtic.mil It is expected that the SERS spectrum of the target compound would be dominated by vibrations of the pyridine ring and the amino groups that interact strongly with the metal surface, providing unique information about the molecule's orientation and interaction with the substrate. acs.org

Chromatographic Methods for Purity Assessment and Mixture Analysis in Research

Chromatography is essential for separating the target compound from starting materials, byproducts, and degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of compounds like aminopyridines. cmes.org

For a polar, basic compound like this compound, several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is the most common mode, typically using a C18 stationary phase. To achieve good peak shape and retention for a basic amine, the mobile phase often requires modification. This can include using a buffer to control the pH (e.g., phosphate (B84403) buffer at pH 7.0) and an organic modifier like methanol (B129727) or acetonitrile. cmes.org

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity and excellent retention for polar and charged analytes without the need for ion-pairing reagents, making the method compatible with mass spectrometry detection. helixchrom.com

HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is well-suited for very polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase and a high-organic mobile phase.

A validated analytical HPLC method is crucial for determining the purity of a research sample, with parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantitation (LOQ) being rigorously established. rjptonline.org

Table 4: Representative HPLC Conditions for Aminopyridine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Shim-pack Scepter C18 | cmes.org |

| Mobile Phase | Phosphate buffer (pH 7.0) : Methanol (90:10 v/v) | cmes.org |

| Flow Rate | 0.5 mL/min | cmes.org |

| Column Temperature | 35 °C | cmes.org |

| Detection | UV at 280 nm | cmes.org |

Crystallographic Techniques for Solid-State Structure Determination

Crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal.

For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of data. The analysis would reveal precise bond lengths, bond angles, and torsional angles within the molecule. Crucially, it would also map the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds.

Given the presence of three nitrogen atoms (two primary amines and one pyridine nitrogen), all of which can act as hydrogen bond acceptors, and two primary amine groups that are strong hydrogen bond donors, extensive intermolecular hydrogen bonding is expected. Crystal structure analyses of related aminopyridine derivatives, such as N′-aminopyridine-2-carboximidamide, reveal the formation of complex hydrogen-bonded networks, including dimers and two-dimensional sheets. researchgate.net It is highly probable that this compound would also form such supramolecular structures in the solid state, which would be definitively characterized by X-ray crystallography. researchgate.netwikipedia.org

Emerging Research Directions and Future Prospects for 3 2 Aminoethyl Pyridin 2 Amine

Development of Next-Generation Catalysts Utilizing Pyridine-Amine Ligands

The pyridine-amine scaffold is a cornerstone in the development of homogeneous catalysts, and 3-(2-aminoethyl)pyridin-2-amine is a promising addition to this ligand family. nsf.gov The arrangement of the pyridinyl nitrogen and the two amine nitrogens allows for versatile coordination with a wide range of transition metals, including palladium, rhodium, iridium, iron, and copper. nsf.govrsc.org This coordination potential is the basis for its prospective use in next-generation catalyst design.

Research into analogous amino-pyridine ligands has demonstrated their effectiveness in various catalytic transformations. For instance, iron(II) complexes featuring amino-pyridine ligands have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP). nsf.gov The electronic properties of the ligand, influenced by substituents, can be fine-tuned to enhance catalytic activity. nsf.gov Similarly, transition metal complexes with N-aryl-2-aminopyridines are active in numerous cross-coupling and cyclization reactions, highlighting the utility of the 2-aminopyridine (B139424) moiety in facilitating catalysis. rsc.org

The structure of this compound offers a bidentate N,N-chelation site involving the pyridine (B92270) nitrogen and the primary amine of the ethylamine (B1201723) chain. This chelation can stabilize metal centers, forming catalytically active species for reactions such as:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations are fundamental in organic synthesis. nih.gov The development of new ligands is crucial for improving catalyst efficiency, stability, and scope.

Hydrogenation and Transfer Hydrogenation: Iridium and ruthenium catalysts supported by chiral pyridine-derived ligands have shown excellent performance in asymmetric hydrogenation, a key process for producing enantiomerically pure pharmaceuticals. acs.org

Polymerization: As seen with related iron complexes, ligands based on this compound could be explored for the controlled polymerization of olefins and other monomers. nsf.gov

Table 1: Potential Catalytic Applications for Metal Complexes of this compound

| Catalytic Reaction | Potential Metal Center | Rationale based on Analogous Systems | Citation |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Fe, Cu | Amino-pyridine scaffolds are effective in base metal-catalyzed ATRP. | nsf.gov |

| Cross-Coupling (e.g., Suzuki, Heck) | Pd, Ni | 2-Aminopyridine derivatives serve as effective ligands in cross-coupling. | rsc.orgnih.gov |

| Asymmetric Hydrogenation | Ir, Rh | Chiral pyridine-derived ligands are used for asymmetric C–H borylation and reductive amination. | acs.org |

| C-H Activation/Functionalization | Rh, Ru, Pd | The pyridyl group can act as a directing group for regioselective C-H activation. | rsc.org |

Integration into Novel Supramolecular Assemblies and Responsive Systems

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a pathway to novel materials with tailored properties. Pyridine-based ligands are cornerstones in this field due to their predictable coordination behavior with metal ions. nih.govchimia.ch this compound is an ideal building block for such assemblies.

The molecule possesses multiple coordination sites—the pyridine nitrogen and the two amine groups—that can bind to metal ions, acting as a "linker" or "node" in the construction of larger architectures. nih.gov This can lead to the formation of:

Discrete Molecular Assemblies: By carefully selecting metal ions with specific coordination geometries (e.g., square planar Pd(II) or octahedral Ru(II)), it is possible to direct the self-assembly of the ligand into well-defined shapes like molecular squares, cages, or catenanes. nih.govresearchgate.netrsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to link multiple metal centers could allow for the creation of extended one-, two-, or three-dimensional networks. These materials are highly valued for their porosity, which can be exploited for gas storage, separation, and heterogeneous catalysis.

Responsive Systems: The ethylamine side chain introduces flexibility and hydrogen bonding capabilities. These features could be harnessed to create "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific guest molecules. For example, protonation of the amine groups at low pH would alter the charge and conformation of the assembly, leading to a measurable change in its properties.

Research on pyridine-amide and bis(1,2,3-triazolyl)pyridine macrocycles demonstrates that the inclusion of hydrogen-bonding motifs and flexible linkers is key to creating complex, functional supramolecular structures capable of anion binding and self-assembly into higher-order structures like nanotubes. nih.govrsc.orgchemrxiv.org The amine groups in this compound could similarly participate in hydrogen-bonding networks, adding another layer of control over the assembly process. nih.gov

Advanced Applications in Synthetic Organic Chemistry and Building Block Development

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals and functional materials. nih.gov Polysubstituted pyridines are particularly valuable, but their synthesis can be challenging. scitechdaily.comrsc.orgacs.org this compound serves as a versatile polysubstituted building block, offering multiple reaction sites for further derivatization.

The reactivity of this compound is characterized by:

The 2-Aminopyridine Moiety: The exocyclic amine at the C2 position can undergo N-alkylation and N-acylation, and it directs ortho-lithiation or C-H activation for further functionalization of the pyridine ring. rsc.orgnih.gov

The Ethylamine Side Chain: The primary amine at the end of the ethyl group is a potent nucleophile, readily participating in reactions like amide bond formation, reductive amination to form secondary amines, and urea (B33335) or thiourea (B124793) synthesis. fishersci.cafishersci.com

The Pyridine Ring: The pyridine nitrogen is basic and can be quaternized. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

This multi-functional nature allows this compound to be a precursor for libraries of more complex molecules. whiterose.ac.uk For example, it could be used in multicomponent reactions to rapidly build molecular complexity. rsc.orgresearchgate.net Its analogs, such as 3-(2-aminoethyl)pyridine, are already used as intermediates in the synthesis of biologically active compounds and as ligands for nicotinic acetylcholine (B1216132) receptors. smolecule.com The combination of the 2-amino group and the 3-ethylamine substituent could lead to compounds with novel pharmacological profiles, potentially targeting enzymes or receptors where dual binding interactions are beneficial. nih.gov

Challenges and Opportunities in Targeted Research on this compound

The primary challenge in the study of this compound is the current lack of dedicated research on the compound itself. This scarcity of data presents a significant opportunity for foundational research to characterize its properties and explore its potential.

Synthetic Challenges:

Regioselectivity: The synthesis of polysubstituted pyridines often requires multi-step procedures to control the position of different functional groups. nih.govacs.org A de novo synthesis building the ring with the substituents in place or a regioselective functionalization of a pre-existing pyridine core would need to be developed. This can be complicated by competing reactions at different sites. nih.gov

Purification: The high polarity and basicity of the molecule, due to the multiple amine groups, can make purification by standard chromatographic methods challenging.

Opportunities for Research:

Novel Ligand Properties: The combination of a classic 2-aminopyridine chelating unit with a flexible 3-ethylamine arm is unique. This could lead to unusual coordination geometries, redox potentials, and catalytic activities when complexed with metals, compared to more symmetric or rigid ligands.

Bioactivity Screening: Given that both 2-aminopyridines and 3-aminoalkylpyridines exhibit a range of biological activities, this hybrid structure is a prime candidate for screening in various assays, for example, as an enzyme inhibitor or receptor ligand. nih.gov

Material Science Innovation: As a building block for supramolecular assemblies, the specific geometry and functionality of this molecule could lead to materials with novel topologies and properties that are inaccessible with more conventional ligands.

Rational Design Strategies for Enhanced Chemical Functionality

Rational design, aided by computational chemistry, provides a powerful strategy to unlock the full potential of this compound without exhaustive and costly trial-and-error experimentation. rsc.orgescholarship.org

Computational Modeling:

Ligand-Metal Interactions: Density Functional Theory (DFT) calculations can be used to model the coordination of this compound with various metals. This can predict bond lengths, bond angles, and the electronic structure of the resulting complexes, offering insight into their stability and potential catalytic behavior. nsf.gov

Reaction Mechanisms: Computational studies can elucidate the thermodynamics and kinetics of proposed catalytic cycles, helping to identify rate-limiting steps and potential catalyst deactivation pathways. rsc.org This knowledge can guide the modification of the ligand to improve catalyst performance.

Structural Modification:

Tuning Steric and Electronic Properties: The functionality of the ligand can be precisely tuned. For example, adding bulky substituents to the pyridine ring or the amine groups can create a more defined chiral pocket around a metal center, enhancing enantioselectivity in asymmetric catalysis. nsf.govacs.org Conversely, adding electron-donating or electron-withdrawing groups can alter the redox potential of the metal center, optimizing it for a specific reaction. nsf.gov

Incorporation into Larger Scaffolds: The molecule can be used as a starting point for more complex structures. The primary amine of the ethylamine chain could be used to attach the ligand to a polymer support for recyclable catalysts or integrated into a larger macrocyclic structure to create highly selective ion receptors. researchgate.netacs.org

By combining computational prediction with targeted synthetic modification, researchers can systematically enhance the chemical functionality of this compound for specific, high-value applications in catalysis, medicine, and materials science. acs.orgrsc.org

Q & A

Q. What are the standard synthetic routes for 3-(2-Aminoethyl)pyridin-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between pyridine derivatives and ethylenediamine analogs. Key steps include:

- Aromatic amine coupling : Reacting pyridin-2-amine with 2-bromoethylamine under reflux in solvents like toluene or DMF, often with palladium or copper catalysts .

- Optimization variables : Temperature (80–120°C), solvent polarity, and inert atmosphere (N₂/Ar) significantly impact reaction efficiency. For example, DMF enhances solubility of intermediates but may require post-reaction purification via column chromatography .

Q. What purification techniques are recommended for isolating this compound?

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent reflux .

- Storage : Store in airtight containers at 4°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity for this compound over structural analogs?

- Catalyst screening : Palladium catalysts (e.g., Pd/C) reduce side reactions compared to copper .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may require quenching with aqueous NH₄Cl to terminate side reactions .

- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify optimal termination points .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Structural analogs : Compare activity of this compound with trifluoroethyl or silyl-ethynyl derivatives to isolate substituent effects .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like TrkA kinase .

Q. What advanced techniques characterize hydrogen bonding and intermolecular interactions in crystalline forms?

- X-ray crystallography : Resolve N–H⋯N hydrogen bonds (2.8–3.2 Å) and Cl⋯Cl interactions (3.28 Å) in centrosymmetric dimers .

- Solid-state NMR : Confirm protonation states of amine groups via ¹⁵N chemical shifts .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to decomposition temperatures (~250°C) .

Q. How can substituent modifications improve pharmacokinetic properties for drug development?

- Lipophilicity enhancement : Introduce trifluoromethyl or trimethylsilyl-ethynyl groups to increase logP values, improving blood-brain barrier penetration .

- Metabolic stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated degradation .

- In vitro assays : Test plasma protein binding (e.g., human serum albumin) and hepatic microsome stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.